N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(3-methyloxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(3-7-2)4-8-5-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEROSHQCHPJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654837 | |

| Record name | N-Methyl-1-(3-methyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-90-3 | |

| Record name | N,3-Dimethyl-3-oxetanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(3-methyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(3-methyloxetan-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-Methyl-1-(3-methyloxetan-3-yl)methanamine

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N-Methyl-1-(3-methyloxetan-3-yl)methanamine, a valuable heterocyclic building block for drug discovery and materials science. The synthetic strategy is centered on a highly efficient and selective reductive amination pathway, starting from the commercially available precursor, 3-Methyl-3-oxetanemethanol. This document elucidates the causal reasoning behind key experimental choices, from reagent selection to purification techniques. The guide culminates in a thorough characterization of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm its structure and purity. All protocols are designed to be self-validating, ensuring reproducibility for researchers, scientists, and drug development professionals.

Introduction

The oxetane ring is a four-membered cyclic ether that has garnered significant attention in medicinal chemistry over the past two decades.[1][2] Its unique combination of properties—a strained ring system that imparts conformational rigidity, improved metabolic stability, and enhanced aqueous solubility compared to gem-dimethyl or cyclobutyl analogues—makes it a highly sought-after motif in modern drug design.[3] Oxetanes serve as versatile bioisosteres and valuable scaffolds for creating novel chemical entities with improved physicochemical and pharmacokinetic profiles.

This compound (C₆H₁₃NO, MW: 115.17 g/mol ) is a prime example of a functionalized oxetane building block. It incorporates the beneficial oxetane core, a secondary amine for further chemical elaboration, and a stereocenter at the C3 position, offering a vector for exploring chemical space. This guide presents a robust and scalable synthesis via a two-step sequence involving oxidation followed by a one-pot reductive amination, a method chosen for its high yield, operational simplicity, and avoidance of problematic byproducts associated with direct alkylation.[4]

Part I: Synthesis Methodology

The synthetic approach is designed for efficiency and control, transforming a simple, commercially available alcohol into the target secondary amine.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a straightforward path from the target molecule to readily available starting materials. The key disconnection is the carbon-nitrogen bond formed via reductive amination.

Caption: Retrosynthetic pathway for the target compound.

Step 1: Oxidation of 3-Methyl-3-oxetanemethanol to 3-Methyl-3-oxetane Carboxaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde is the crucial first step. A mild oxidizing agent is paramount to prevent over-oxidation to the corresponding carboxylic acid, which would be unreactive in the subsequent reductive amination. Dess-Martin Periodinane (DMP) is selected for its high selectivity, mild reaction conditions, and simple workup.[5]

Detailed Protocol:

-

To a stirred solution of 3-Methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

-

Stir vigorously for 30 minutes until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude aldehyde is a volatile compound and is typically used in the next step without further purification.

Step 2: Synthesis of this compound via One-Pot Reductive Amination

Rationale: This core step efficiently constructs the target secondary amine. A one-pot, two-step procedure is employed. First, the crude aldehyde is reacted with a primary amine (methylamine) to form an intermediate imine. This imine is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), thus minimizing side reactions.[4][6] This method avoids the multiple alkylations often seen with direct alkylation using alkyl halides.[4]

Detailed Protocol:

-

Dissolve the crude 3-Methyl-3-oxetane carboxaldehyde (1.0 eq) from the previous step in 1,2-dichloroethane (DCE, ~0.1 M).

-

Add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF) to the reaction mixture.

-

Add glacial acetic acid (1.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 30 °C.

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous phase twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM containing 0-10% methanol and 1% triethylamine to afford the pure this compound.

Overall Synthesis Workflow

Caption: Forward synthesis workflow diagram.

Part II: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| Appearance | Solid | |

| InChI Key | SBEROSHQCHPJIB-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

¹H NMR (400 MHz, CDCl₃) - Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.55 | d, J=6 Hz | 2H | O-CH₂ -C(quat) | Diastereotopic protons of the oxetane ring, deshielded by oxygen. |

| ~4.35 | d, J=6 Hz | 2H | O-CH₂ -C(quat) | Diastereotopic protons of the oxetane ring, deshielded by oxygen. |

| ~2.60 | s | 2H | C-CH₂ -NH | Singlet due to adjacent quaternary carbon. |

| ~2.45 | s | 3H | N-CH₃ | Singlet, typical chemical shift for an N-methyl group. |

| ~1.60 (variable) | br s | 1H | NH | Broad singlet, exchangeable proton. |

| ~1.30 | s | 3H | C-CH₃ | Singlet, methyl group on the quaternary carbon. |

¹³C NMR (100 MHz, CDCl₃) - Predicted Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~80.0 | C H₂-O | Oxetane ring carbons adjacent to oxygen. |

| ~55.0 | C-C H₂-N | Carbon adjacent to the nitrogen atom. |

| ~40.0 | C (quat)-CH₃ | Quaternary carbon of the oxetane ring. |

| ~36.0 | N-C H₃ | N-methyl carbon. |

| ~21.0 | C-C H₃ | Methyl group on the oxetane ring. |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through analysis of fragmentation patterns.

Expected Data (ESI+):

-

[M+H]⁺: 116.18 (Calculated for C₆H₁₄NO⁺)

-

Key Fragments: Expect fragments corresponding to alpha-cleavage adjacent to the nitrogen, and potential ring-opening fragments.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. This allows for the identification of key functional groups.

Expected Data (thin film, cm⁻¹):

| Frequency (cm⁻¹) | Bond | Functional Group |

| 3350 - 3300 (weak, sharp) | N-H Stretch | Secondary Amine |

| 2970 - 2850 | C-H Stretch | Aliphatic |

| 1470 - 1440 | C-H Bend | CH₂, CH₃ |

| ~980 (strong) | C-O-C Stretch | Cyclic Ether (Oxetane) |

Characterization Workflow

Caption: Workflow for analytical characterization.

Discussion and Conclusion

This guide has detailed a robust and logical pathway for the synthesis of this compound. The chosen methodology, centered on the selective oxidation of 3-Methyl-3-oxetanemethanol followed by a high-fidelity reductive amination, offers significant advantages in terms of yield, purity, and operational simplicity. This approach is well-suited for laboratory-scale synthesis and provides a solid foundation for potential scale-up.

The comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, provides an orthogonal set of data that, when combined, unequivocally confirms the structure and purity of the target compound. The successful synthesis and characterization of this molecule provide the scientific community with access to a versatile building block. Its inherent structural features—a polar, metabolically robust oxetane core and a nucleophilic secondary amine—make it an attractive starting point for the development of novel therapeutics and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

A Technical Guide to the Physicochemical Characterization of N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Abstract

N-Methyl-1-(3-methyloxetan-3-YL)methanamine is a novel small molecule featuring a 3,3-disubstituted oxetane ring and a secondary amine. These structural motifs are of significant interest in modern medicinal chemistry. The oxetane ring, a strained four-membered ether, is increasingly utilized as a versatile tool to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] The secondary amine introduces a basic center, governing the molecule's ionization state under physiological conditions. This guide provides a comprehensive framework for the determination and interpretation of the key physicochemical properties of this compound, including its ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. We present not just the expected properties based on structural analogy but also detailed, field-proven experimental protocols essential for generating robust data in a drug discovery setting. This document is designed to serve as a practical reference for scientists working on the characterization of novel chemical entities bearing similar scaffolds.

Introduction to the Candidate Molecule

The rational design of drug candidates hinges on a deep understanding of their fundamental physicochemical properties. These parameters—pKa, LogP/D, and solubility—form the foundation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its potential for oral bioavailability and in vivo efficacy.[4] The subject of this guide, this compound, presents a compelling case study.

Its structure combines two key features:

-

A 3,3-disubstituted Oxetane Ring: This small, polar, three-dimensional motif has gained prominence as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[5][6] Its incorporation can lead to improved aqueous solubility and metabolic stability. Crucially, the electronegative oxygen atom exerts a strong inductive electron-withdrawing effect.

-

A Secondary Aminomethyl Group: The nitrogen atom provides a basic handle, allowing for salt formation and critical interactions with biological targets. The proximity of this amine to the oxetane ring is expected to significantly influence its basicity (pKa).[2]

This guide will detail the theoretical importance of each key physicochemical property and provide robust, step-by-step protocols for their experimental determination.

Molecular Structure and Core Properties

A precise understanding of the molecule's basic attributes is the starting point for all subsequent characterization.

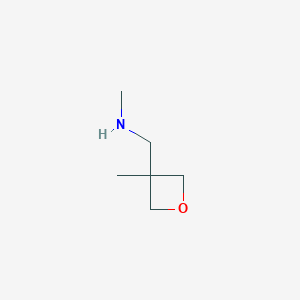

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| SMILES | CC1(CNC)COC1 |

| InChI Key | SBEROSHQCHPJIB-UHFFFAOYSA-N | |

Ionization Constant (pKa): The Master Variable

3.1. Scientific Rationale The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It defines the pH at which 50% of the molecule is in its neutral form and 50% is in its protonated (ionized) form. For our candidate, the secondary amine is the basic center that will become protonated (positively charged) at low pH. This equilibrium dictates:

-

Aqueous Solubility: The protonated, ionized form is typically much more soluble in water than the neutral form.

-

Membrane Permeability: The neutral, more lipophilic form is favored for passive diffusion across biological membranes (e.g., the gut wall, cell membranes).

-

Target Binding: The ionization state can be critical for forming ionic bonds with amino acid residues in the target protein's binding pocket.

Insight from the Field: The presence of the oxetane ring α to the amine is expected to significantly lower the amine's pKa due to the strong inductive electron-withdrawing effect of the ether oxygen. Studies have shown this effect can reduce the pKa by as much as 2.7 units compared to a similar amine without the oxetane.[2][7] While a typical secondary alkylamine might have a pKa of 10.5-11.0, we can predict the pKa of this compound to be in the range of 7.8 - 8.8 . This is a powerful modulation, as it reduces the likelihood of issues associated with high basicity, such as hERG channel inhibition.

3.2. Experimental Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination, offering high accuracy and precision.

Principle: The sample is dissolved in a water/co-solvent mixture and is titrated with a standardized acid (e.g., HCl). The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

-

System Preparation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a controlled temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a known volume (e.g., 5 mL) of a suitable solvent. A common choice is a methanol/water or acetonitrile/water mixture to ensure solubility of both the neutral and ionized forms. The ionic strength should be kept constant with a background electrolyte like 0.15 M KCl.

-

Blank Titration: First, titrate the solvent system alone with standardized 0.1 M HCl to account for any acidic or basic impurities in the solvent.

-

Sample Titration: Titrate the sample solution with the same standardized 0.1 M HCl, adding small, precise aliquots (e.g., 5-10 µL) and recording the pH after each addition has stabilized.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH value at the half-equivalence point (the point where half of the amine has been protonated). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

3.3. In Silico Prediction Before experimental determination, computational methods can provide a valuable estimate. Various software packages use algorithms based on quantum chemical methods or isodesmic reactions to predict pKa values.[8] These predictions are useful for planning experimental conditions.

Lipophilicity (LogP / LogD): Balancing Solubility and Permeability

4.1. Scientific Rationale Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. It is measured as the partition coefficient between an organic phase (typically n-octanol) and an aqueous phase.

-

LogP: The partition coefficient of the neutral form of the molecule.

-

LogD: The distribution coefficient at a specific pH, which accounts for all forms (neutral and ionized) of the molecule in equilibrium. For a basic compound like ours, LogD is pH-dependent.

The relationship is governed by the Henderson-Hasselbalch equation. At a pH well below the pKa, the compound is mostly ionized and hydrophilic (low LogD). As the pH increases past the pKa, the neutral form dominates, and the LogD approaches the LogP. A LogD at physiological pH 7.4 (LogD₇.₄) is a critical parameter for predicting oral absorption and cell permeability.

Insight from the Field: The oxetane moiety is considered a "hydrophilic bioisostere" for a gem-dimethyl group.[2] It occupies a similar steric volume but introduces polarity, which generally leads to a reduction in lipophilicity.[2] This can be highly beneficial for improving the overall "drug-like" properties of a candidate.

Caption: Interplay of pKa and pH in determining the LogD value.

4.2. Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partition coefficient and is considered the benchmark for LogP/D determination.

Step-by-Step Methodology:

-

Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline for pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 100 µM).

-

Partitioning: In a glass vial, combine a precise volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake or vortex the vial for a set period (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation: The concentration in the octanol phase is determined by mass balance. The LogD is calculated as: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

4.3. Data Presentation LogD should be measured at multiple pH values to build a complete profile.

Table 2: Predicted LogD Profile

| pH | Predicted LogD | Predominant Species |

|---|---|---|

| 2.0 | -1.0 to 0.0 | Ionized (BH⁺) |

| 7.4 | 0.5 to 1.5 | Mix of B and BH⁺ |

| 10.0 | 1.5 to 2.5 (approaches LogP) | Neutral (B) |

Aqueous Solubility: A Prerequisite for Efficacy

5.1. Scientific Rationale For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a major cause of failure for drug candidates.[4] Thermodynamic solubility is the true equilibrium solubility of the solid, crystalline form of a compound in a specific medium.[9] It represents the maximum concentration a compound can reach in solution and is a critical parameter for formulation development and predicting oral bioavailability.[4][9]

Insight from the Field: The solubility of this compound will be highly pH-dependent. In acidic environments (like the stomach), where the amine is protonated, solubility is expected to be high. In more neutral environments (like the intestine), as the compound shifts towards its less soluble neutral form, solubility will decrease. The presence of the polar oxetane ring is anticipated to confer better intrinsic solubility to the neutral form compared to a non-polar analogue.[1][10]

5.2. Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method measures the equilibrium solubility of the solid material, providing the most relevant data for drug development.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 6.5, 7.4).

-

Sample Addition: Add an excess amount of the solid, crystalline compound to a vial containing a known volume of the buffer. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.[11]

-

Sample Analysis: Carefully take an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS against a calibration curve prepared with known concentrations of the compound.[11][13]

Summary and Implications

The physicochemical properties of this compound are a direct consequence of its unique structure. The interplay between the pKa-lowering oxetane and the basic secondary amine creates a molecule with finely tuned properties that are highly relevant for drug development.

Table 3: Consolidated Physicochemical Profile (Predicted & Experimental Goals)

| Parameter | Predicted Value | Experimental Goal | Implication for Drug Development |

|---|---|---|---|

| pKa | 7.8 - 8.8 | Determine via Potentiometric Titration | Favorable pKa avoids issues of high basicity; significant ionization at intestinal pH may impact permeability. |

| LogP | 1.5 - 2.5 | Determine from LogD at high pH | Moderate lipophilicity suggests a good balance for permeability without excessive non-specific binding. |

| LogD (pH 7.4) | 0.5 - 1.5 | Determine via Shake-Flask | In the "Rule of 5" sweet spot, suggesting good potential for oral absorption. |

| Aqueous Solubility | pH-dependent | Determine via Thermodynamic Assay | High solubility at low pH aids dissolution in the stomach; sufficient solubility at intestinal pH is critical. |

Conclusion: The strategic inclusion of the 3,3-disubstituted oxetane ring makes this compound an excellent candidate for favorable drug-like properties. Its predicted pKa is in a range that mitigates toxicity risks associated with strong bases, while its polarity should enhance aqueous solubility. The experimental protocols detailed in this guide provide a robust pathway to confirm these predictions and build a comprehensive data package. This essential characterization will enable informed decisions, guide formulation strategies, and ultimately de-risk the progression of this promising chemical scaffold in a drug discovery pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. evotec.com [evotec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. peerj.com [peerj.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Spectroscopic Characterization of N-Methyl-1-(3-methyloxetan-3-yl)methanamine: A Technical Guide

Introduction

The oxetane motif has garnered significant interest in medicinal chemistry as a versatile saturated heterocycle that can advantageously modulate the physicochemical properties of drug candidates.[1][2] Its unique strained four-membered ring system can influence molecular conformation, improve aqueous solubility, and enhance metabolic stability when incorporated into molecular scaffolds.[2][3] This guide provides a comprehensive technical overview of the expected spectroscopic data for a key oxetane-containing building block, N-Methyl-1-(3-methyloxetan-3-yl)methanamine .

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent may influence the chemical shifts of labile protons (e.g., N-H).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methyl groups, the methylene protons of the oxetane ring, the methylene bridge, and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.4 - 4.6 | d | 2H | Oxetane CH₂ | Protons on the carbon adjacent to the oxygen atom are deshielded. |

| ~ 4.2 - 4.4 | d | 2H | Oxetane CH₂ | Diastereotopic protons of the oxetane ring. |

| ~ 2.6 - 2.8 | s | 2H | -CH₂-N | Methylene group adjacent to the nitrogen atom. |

| ~ 2.4 - 2.5 | s | 3H | N-CH₃ | Methyl group attached to the nitrogen atom. |

| ~ 1.3 - 1.4 | s | 3H | C-CH₃ | Methyl group on the quaternary carbon of the oxetane ring. |

| Broad | s | 1H | N-H | The chemical shift of the N-H proton is solvent-dependent and may exchange with D₂O. |

Note: The multiplicity of the oxetane methylene protons is predicted as doublets due to geminal coupling. Further splitting may be observed depending on the conformational rigidity of the ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 80 - 85 | Oxetane CH₂ | Carbons of the oxetane ring bonded to oxygen are significantly deshielded. |

| ~ 55 - 60 | -C H₂-N | Carbon adjacent to the nitrogen atom. |

| ~ 40 - 45 | Quaternary C | The quaternary carbon of the oxetane ring. |

| ~ 35 - 40 | N-CH₃ | Methyl carbon attached to the nitrogen. |

| ~ 20 - 25 | C-CH₃ | Methyl carbon on the oxetane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Experimental Protocol (IR)

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place the sample directly on the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3500 | Weak-Medium | N-H stretch | Secondary Amine |

| 2950 - 3000 | Strong | C-H stretch | Aliphatic CH₃, CH₂ |

| 1450 - 1470 | Medium | C-H bend | Aliphatic CH₃, CH₂ |

| ~ 1100 | Strong | C-O-C stretch | Ether (Oxetane) |

| 1050 - 1250 | Medium | C-N stretch | Aliphatic Amine |

| 950 - 980 | Strong | Ring vibration | Oxetane Ring |

The presence of a sharp, strong band around 950-980 cm⁻¹ is particularly characteristic of the oxetane ring strain.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization method that is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Predicted Mass Spectrometry Data

-

Predicted [M+H]⁺ (ESI): m/z 116.12

Predicted Fragmentation Pattern (EI):

Under electron ionization, the molecule is expected to undergo characteristic fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a methyl radical (•CH₃): A prominent peak at m/z 100 resulting from the loss of the methyl group from the oxetane ring.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of an iminium ion at m/z 70.

-

Ring opening and fragmentation: The strained oxetane ring can undergo cleavage, leading to various smaller fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The presented data, based on fundamental spectroscopic principles and analysis of related structures, serves as a valuable reference for scientists working with this compound. Experimental verification of these predictions will be crucial for the definitive structural assignment and quality assessment of synthesized materials. The unique features, particularly the characteristic signals of the oxetane ring in both NMR and IR spectra, should allow for unambiguous identification.

References

An In-depth Technical Guide to the Solubility Profile of N-Methyl-1-(3-methyloxetan-3-YL)methanamine in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, solubility stands as a cornerstone property, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] The molecule at the center of this guide, N-Methyl-1-(3-methyloxetan-3-YL)methanamine, is emblematic of modern medicinal chemistry's efforts to enhance drug-like properties through structural innovation. The incorporation of an oxetane ring, a motif of growing importance, is a deliberate strategy to modulate properties such as aqueous solubility, lipophilicity, and metabolic stability.[3][4]

This guide provides a comprehensive framework for characterizing the solubility of this compound in a diverse array of organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both a predictive theoretical analysis and actionable experimental protocols. As the author, my intent is not merely to present a series of steps, but to elucidate the scientific rationale behind them, empowering the reader to make informed decisions in their own laboratory settings.

Theoretical Solubility Profile: A Predictive Analysis

A priori understanding of a molecule's solubility characteristics can guide solvent selection for synthesis, purification, formulation, and analytical testing.[5] The structure of this compound offers several clues to its likely behavior in organic solvents.

Molecular Structure:

-

Oxetane Ring: This four-membered saturated ether is a key feature. The oxygen atom introduces polarity and the capacity for hydrogen bond acceptance. The oxetane moiety is known to often enhance aqueous solubility when replacing functionalities like gem-dimethyl groups.[6][7] Its polar nature suggests favorable interactions with polar organic solvents.

-

Secondary Amine: The N-methylmethanamine side chain contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. Amines generally exhibit good solubility in polar organic solvents.[8][9]

-

Alkyl Groups: The presence of methyl groups contributes a degree of non-polar character to the molecule.

Based on these functional groups, a "like dissolves like" principle suggests that this compound will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in non-polar, aprotic solvents.

A Deeper Predictive Tool: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) can be employed.[10][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their Hansen parameters are similar.[12][13] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or computational software. A solvent selection strategy can then be devised to probe a range of HSP values to experimentally determine the "solubility sphere" of the compound.

Strategic Solvent Selection for Comprehensive Profiling

A robust solubility profile requires testing in a diverse set of organic solvents that span a range of polarities and hydrogen bonding capabilities. The following table outlines a recommended panel of solvents, categorized by their properties.

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the amine and oxetane groups. Expected to show high solubility. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Possess polarity to interact with the molecule but lack hydrogen bond donating ability. Solubility will depend on the balance of polar and non-polar interactions. |

| Non-Polar Aprotic | Hexane, Toluene, Dichloromethane | Primarily interact through weaker van der Waals forces. Expected to show lower solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Ethers have some polarity and can act as hydrogen bond acceptors. Their behavior will be informative. |

Experimental Determination of Solubility: Protocols and Rationale

Two key types of solubility are determined in pharmaceutical development: kinetic and thermodynamic.[14][15] Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more fundamental measure of the equilibrium state.[2]

Kinetic Solubility Assay

This assay measures the concentration of a compound in solution after a small volume of a concentrated stock (typically in DMSO) is added to an aqueous or organic buffer and allowed to equilibrate for a short period.[16][17] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

Experimental Workflow for Kinetic Solubility

Caption: Workflow for the determination of kinetic solubility.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well plate, dispense 198 µL of each selected organic solvent into separate wells.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Precipitation Assessment: Measure the turbidity of each well using a nephelometer. A significant increase in light scattering indicates precipitation.

-

Separation: Centrifuge the plate to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a calibration curve.

-

Calculation: The measured concentration is the kinetic solubility in that solvent.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" shake-flask method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[15] It is a more time-consuming but more accurate representation of true solubility.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for the determination of thermodynamic solubility.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The presence of excess solid at the end of the experiment is crucial.[18]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of each selected organic solvent to the vials.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours. A time course study may be necessary to determine when equilibrium is reached.[19]

-

Phase Separation: Allow the vials to stand for a short period to let the excess solid settle. Filter the supernatant through a solvent-compatible filter (e.g., 0.45 µm PTFE) to obtain a clear saturated solution.

-

Quantification: Immediately dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: The measured concentration, typically expressed in mg/mL or mM, represents the thermodynamic solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, the solubility data should be presented in a tabular format.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Solvent Class | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) | Qualitative Assessment |

| Methanol | Polar Protic | > 100 | 150 | Very Soluble |

| Acetonitrile | Polar Aprotic | 85 | 40 | Soluble |

| Dichloromethane | Non-Polar Aprotic | 20 | 5 | Sparingly Soluble |

| Toluene | Non-Polar Aprotic | < 10 | < 1 | Poorly Soluble |

| DMSO | Polar Aprotic | > 100 | > 200 | Very Soluble |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results should be interpreted in the context of the solvent's properties. For instance, high solubility in methanol would be attributed to favorable hydrogen bonding, while poor solubility in toluene would be due to the mismatch in polarity.

Conclusion

Characterizing the solubility profile of a novel compound like this compound is a foundational step in its development journey. This guide provides a dual approach: a predictive analysis based on molecular structure and established principles, and a set of robust, validated experimental protocols for determining both kinetic and thermodynamic solubility. By understanding the "why" behind the "how," researchers can not only generate high-quality, reliable data but also develop a deeper intuition for the complex interplay between a solute and solvent. The insights gained from such a systematic study are invaluable for guiding formulation strategies, optimizing process chemistry, and ultimately, accelerating the progression of promising new chemical entities from the laboratory to the clinic.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. paint.org [paint.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. who.int [who.int]

An In-Depth Technical Guide to the Potential Biological Activity of N-Methyl-1-(3-methyloxetan-3-YL)methanamine

Abstract: N-Methyl-1-(3-methyloxetan-3-YL)methanamine is a novel chemical entity for which no public biological data currently exists. This guide provides a comprehensive, structure-driven framework for its systematic evaluation. By leveraging established principles of medicinal chemistry, we deconstruct the molecule into its core components—the oxetane ring and the N-methylaminomethyl side chain—to hypothesize potential biological activities and outline a rigorous, multi-stage experimental plan to investigate them. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing the rationale behind experimental choices and providing validated protocols for physicochemical characterization, in vitro pharmacology, safety profiling, and preliminary in vivo assessment.

Introduction: A Molecule of Untapped Potential

This compound presents a unique confluence of two structurally significant motifs in modern pharmacology. The oxetane ring, a four-membered cyclic ether, has emerged from a niche chemical curiosity to a highly valued scaffold in drug discovery.[1][2] Its incorporation into molecules can profoundly improve critical pharmacokinetic properties.[3] The oxetane unit can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity when serving as a bioisostere for groups like gem-dimethyl or carbonyls.[4][5] Furthermore, the electronegative oxygen atom within the strained ring can modulate the basicity of proximal amines, a feature that can be exploited to fine-tune a compound's physiological behavior and reduce off-target effects.[1][4]

Paired with this is the N-methylaminomethyl group, a classic pharmacophore found in a multitude of centrally active agents. This side chain is a key structural alert for potential interaction with monoamine transporters and G-protein coupled receptors (GPCRs) that are central to neurotransmission.[6] The combination of the drug-like properties imparted by the oxetane ring with the biologically active potential of the secondary amine side chain makes this compound a compelling candidate for investigation. This guide outlines a logical, phased approach to unlock its potential biological activity.

Part 1: Foundational Physicochemical and ADME Profiling

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any pharmacological investigation. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), and thus its ultimate bioavailability and therapeutic window. The initial phase of evaluation focuses on quantifying these key parameters.

Table 1: Predicted and Known Physicochemical Properties

| Property | Value / Prediction | Source |

| Molecular Formula | C₆H₁₃NO | Sigma-Aldrich[7] |

| Molecular Weight | 115.17 g/mol | Sigma-Aldrich[7] |

| Physical Form | Solid | Sigma-Aldrich[7] |

| Computed LogP | -0.4 | PubChem[8] |

| InChI Key | SBEROSHQCHPJIB-UHFFFAOYSA-N | Sigma-Aldrich[7] |

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Nephelometry)

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series in a 96-well plate.

-

Execution: Add phosphate-buffered saline (PBS) at pH 7.4 to each well. Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation occurs is determined as the kinetic aqueous solubility.

-

Causality: This assay quickly identifies potential issues with solubility that could hamper both in vitro assay performance and in vivo absorption. Poor solubility can be a major hurdle in drug development.

Protocol 2: Lipophilicity (LogD₇.₄) Measurement

-

Method: Utilize the traditional shake-flask method.

-

Execution: Dissolve a known amount of the compound in a biphasic system of n-octanol and PBS (pH 7.4). Shake the mixture vigorously until equilibrium is reached (typically 24 hours).

-

Analysis: Separate the two phases by centrifugation. Measure the concentration of the compound in both the aqueous and octanol layers using LC-MS/MS.

-

Calculation: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ).

-

Causality: LogD at physiological pH is a critical predictor of a compound's ability to cross cell membranes, including the blood-brain barrier. It also influences protein binding and metabolic clearance.[9]

Caption: Workflow for Initial Physicochemical Profiling.

Part 2: In Vitro Pharmacology and Target Identification

With a foundational understanding of its ADME properties, the next logical step is to identify potential biological targets. The compound's structure, featuring a secondary amine, strongly suggests potential interactions with receptors and transporters within the central nervous system (CNS). An unbiased, broad screening approach followed by more focused assays is the most efficient path to target discovery.

Experimental Protocols

Protocol 3: Broad Receptor Screening Panel

-

Rationale: To efficiently survey a wide range of potential biological targets without preconceived bias. This is a hypothesis-generating step.

-

Execution: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen44, Reaction Biology) for radioligand binding assays against a panel of 40-100 common CNS targets, including GPCRs, ion channels, and transporters. A single high concentration (e.g., 10 µM) is typically used for initial screening.

-

Analysis: Results are reported as percent inhibition of radioligand binding. Any target showing significant inhibition (>50%) is flagged as a potential "hit."

-

Trustworthiness: This self-validating system uses well-characterized assays with known positive and negative controls for each target, ensuring the reliability of the hits generated.

Protocol 4: Focused Radioligand Competition Binding Assay

-

Rationale: To validate and quantify the binding affinity of the compound for "hits" identified in the broad screen.[10]

-

Target Preparation: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing the serotonin transporter, SERT).[11]

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT) and increasing concentrations of the test compound (e.g., 0.1 nM to 100 µM).

-

Execution: Allow the reaction to reach equilibrium. Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

-

Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.

-

Analysis: Plot the percent inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]

Caption: Decision Tree for Biological Target Identification.

Part 3: In Vitro Safety and Toxicology Profiling

Concurrent with target identification, a panel of in vitro safety assays must be conducted to flag potential liabilities early in the development process. This proactive approach saves resources by deprioritizing compounds with unfavorable safety profiles.

Table 2: Standard In Vitro Safety & ADME Assays

| Assay | Purpose | Key Parameter(s) |

| hERG Inhibition | Assess risk of cardiac arrhythmia (QT prolongation). | IC₅₀ |

| Cytotoxicity | Measure general cell toxicity. | CC₅₀ (Cytotoxic Concentration 50%) |

| Metabolic Stability | Determine rate of metabolism by liver enzymes. | Intrinsic Clearance (Clint), Half-life (t½) |

Experimental Protocols

Protocol 5: hERG Channel Inhibition Assay (Automated Patch Clamp)

-

Rationale: Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmias.[12] Early assessment is mandated by regulatory agencies.

-

System: Use an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch) with HEK293 cells stably expressing the hERG channel.[12]

-

Execution: Obtain a stable whole-cell recording. Apply a specific voltage protocol to elicit hERG tail currents.[13] Perfuse the cells with increasing, cumulative concentrations of the test compound.

-

Analysis: Measure the inhibition of the hERG tail current at each concentration. Calculate the IC₅₀ value from the resulting concentration-response curve.

-

Trustworthiness: This method is the gold standard for assessing hERG liability, providing direct functional data on ion channel activity.[13]

Protocol 6: Cytotoxicity Assay (LDH Release)

-

Rationale: To assess the compound's potential to cause cell death via membrane damage. This is a general screen for cytotoxicity.[14]

-

Cell Line: Use a relevant and robust cell line, such as HepG2 (human liver carcinoma), to assess potential hepatotoxicity.

-

Execution: Seed cells in a 96-well plate and allow them to adhere. Treat cells with a serial dilution of the test compound for 24-48 hours. Include vehicle controls (negative) and a lysis buffer (positive control for 100% cytotoxicity).

-

Analysis: Collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a coupled enzymatic reaction that produces a colored formazan product.[15] Read the absorbance on a plate reader and calculate the percentage of cytotoxicity relative to controls.

Protocol 7: Metabolic Stability Assay (Liver Microsomes)

-

Rationale: To determine how quickly the compound is metabolized by the major Phase I drug-metabolizing enzymes (Cytochrome P450s).[16] High metabolic instability can lead to poor oral bioavailability and short duration of action.[17][18]

-

System: Use pooled human liver microsomes, which contain a rich supply of CYP enzymes.

-

Execution: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes and the required cofactor, NADPH, at 37°C. Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

-

Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[19]

Caption: Workflow for Parallel In Vitro Safety Assessment.

Part 4: Preliminary In Vivo Pharmacological Evaluation

Should the compound demonstrate a promising profile—potent and selective in vitro activity coupled with a clean safety and ADME panel—the next stage is to assess its effects in a living organism. These initial studies aim to establish a link between the in vitro target engagement and an in vivo behavioral response, and to characterize the compound's pharmacokinetic profile.

Table 3: Key Parameters in Preliminary In Vivo Studies

| Study | Animal Model | Key Parameters Measured |

| Locomotor Activity | C57BL/6 Mouse | Total Distance Traveled, Rearing Frequency, Time in Center vs. Periphery |

| Pharmacokinetics | Sprague-Dawley Rat | Cₘₐₓ, Tₘₐₓ, AUC, Half-life (t½), Bioavailability (%F) |

Experimental Protocols

Protocol 8: Rodent Locomotor Activity Test

-

Rationale: This is a fundamental test to assess the general behavioral effects of a novel compound.[20][21] It can reveal stimulant, sedative, or anxiolytic-like properties.[22]

-

Apparatus: Use automated open-field arenas (e.g., 40x40 cm boxes) equipped with infrared beam grids or video tracking software to monitor animal movement.[23]

-

Execution: Habituate mice to the testing room. Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at several doses, alongside a vehicle control group. Place each mouse individually into the center of the arena and record its activity for a set period (e.g., 60 minutes).

-

Analysis: The software automatically quantifies parameters like total distance traveled (a measure of general activity), vertical rearing counts (exploratory behavior), and time spent in the center of the arena (a measure of anxiety-like behavior).

-

Causality: A significant increase in distance traveled may suggest a stimulant effect, potentially correlating with in vitro activity at dopamine or norepinephrine transporters. A decrease may indicate sedation. An increase in center time could suggest an anxiolytic effect.

Protocol 9: Preliminary Pharmacokinetic (PK) Study in Rats

-

Rationale: To understand how the compound is absorbed, distributed, and eliminated in vivo, and to correlate plasma exposure with behavioral effects.

-

Execution: Administer a single dose of the compound to cannulated rats via both intravenous (IV) and oral (PO) routes in separate groups. Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

-

Sample Analysis: Process the blood to obtain plasma. Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Plot plasma concentration versus time for both routes of administration. Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (t½). Oral bioavailability (%F) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion and Future Directions

The investigational pathway detailed in this guide provides a robust and logical framework for elucidating the biological activity of this compound. By systematically progressing from fundamental physicochemical analysis to in vitro pharmacology and safety, and finally to preliminary in vivo studies, researchers can build a comprehensive profile of this novel molecule. The unique combination of a stability-enhancing oxetane ring and a CNS-associated pharmacophore suggests a high potential for discovering novel biological activity.

The results of these studies will dictate future directions. A potent and selective compound with a clean safety profile and favorable pharmacokinetics would be a strong candidate for lead optimization programs. Conversely, a compound with liabilities may still serve as a valuable chemical tool for probing specific biological pathways. This structured approach ensures that resources are used efficiently and that the full potential of this compound is thoroughly and scientifically explored.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. fda.gov [fda.gov]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 21. news-medical.net [news-medical.net]

- 22. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

"in silico prediction of N-Methyl-1-(3-methyloxetan-3-YL)methanamine properties"

An In-Depth Technical Guide to the In Silico Prediction of N-Methyl-1-(3-methyloxetan-3-YL)methanamine Properties

Executive Summary

The imperative to reduce attrition rates and accelerate timelines in drug discovery has positioned in silico predictive modeling as an indispensable tool. By computationally assessing a compound's properties before synthesis, researchers can prioritize candidates with higher probabilities of success, thereby conserving significant resources.[1][2] This technical guide provides a comprehensive framework for the in silico characterization of this compound, a small molecule of interest. We will detail the methodologies for predicting its fundamental physicochemical characteristics, its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and critical toxicological endpoints. Each section presents the scientific rationale behind the predictions, detailed, step-by-step protocols using publicly accessible and authoritative web-based tools, and guidance on interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply computational screening to their discovery pipelines.

Introduction: The Rationale for Predictive Modeling

The Imperative of Early-Stage Profiling

The journey from a promising molecular entity to a marketed therapeutic is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to poor pharmacokinetic profiles or unforeseen toxicity.[2] It is estimated that up to 40% of these failures can be attributed to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues.[3] Computational, or in silico, methods provide a critical early-warning system. These models allow for the rapid assessment of drug-like properties from chemical structure alone, enabling a "fail-fast, fail-cheap" paradigm that focuses experimental efforts on the most viable compounds.[1][3]

Subject Compound: this compound

This guide focuses on the predictive analysis of this compound. The oxetane ring is a desirable motif in modern medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve metabolic stability and aqueous solubility. Understanding the complete property profile of this specific amine is crucial for evaluating its potential as a scaffold or lead compound.

Compound Identifiers:

-

Molecular Formula: C₆H₁₃NO[4]

-

Molecular Weight: 115.17 g/mol

-

SMILES: CC1(CNC)COC1

-

InChI Key: SBEROSHQCHPJIB-UHFFFAOYSA-N

Foundational Step: Molecular Representation and Input

The accuracy of any in silico prediction is fundamentally dependent on the correct representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a universal format that serves as the starting point for most predictive platforms.

Protocol: Standardizing Molecular Input

The primary input for the following protocols will be the canonical SMILES string for this compound.

-

Obtain Canonical SMILES: Source the SMILES string from a reliable chemical database like PubChem or a corporate registry. For our target, it is CC1(CNC)COC1.

-

Verify Structure: Use a chemical drawing tool or an online SMILES viewer to render the structure from the string and confirm it matches the intended molecule.

-

Energy Minimization (for 3D-dependent models): While most web-based tools automatically generate a 3D conformer, for advanced physics-based calculations, it is best practice to perform a geometry optimization using quantum mechanics (QM) or molecular mechanics (MM) methods to find a low-energy conformation.[5] However, for the tools cited in this guide, a 2D SMILES input is sufficient.

Prediction of Core Physicochemical Properties

Physicochemical properties govern a molecule's behavior in both biological and formulation contexts. Lipophilicity, solubility, and ionization state are the three pillars that dictate how a compound will be absorbed and distributed.[6]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of its ability to cross biological membranes. It is commonly expressed as logP.

-

Causality: Excessively high logP can lead to poor solubility, high plasma protein binding, and increased metabolic turnover. Excessively low logP can hinder membrane permeability. A balanced logP (typically 1-3 for oral drugs) is often desired.

Aqueous Solubility (logS)

Aqueous solubility is critical for a drug to be absorbed from the gastrointestinal tract and to remain in solution in the bloodstream.[6] It is expressed as logS, the logarithm of the molar solubility.

-

Causality: Poor solubility is a major hurdle in drug development, affecting bioavailability and formulation.[7] Predicting solubility early helps to flag potential issues that may require significant formulation efforts to overcome.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. Our target molecule has a secondary amine, which is basic.

-

Causality: The ionization state profoundly impacts both solubility and permeability. A charged molecule is generally more soluble in water but less able to passively diffuse across lipid membranes. Knowing the pKa is essential for predicting behavior in the variable pH environments of the gut and bloodstream.

Experimental Protocol: Physicochemical Property Prediction

-

Objective: To predict the logP, logS, and basic pKa of the target molecule.

-

Tool Selection: ADMETlab 2.0 is a comprehensive, free web server for systematic ADMET evaluation.[8]

-

Methodology:

-

Navigate to the ADMETlab 2.0 web server.

-

In the "ADMET Evaluation" module, input the SMILES string CC1(CNC)COC1 into the query box.

-

Initiate the calculation.

-

Locate the "Physicochemical Properties" section in the results.

-

-

Output Interpretation: The platform will provide numerical predictions for properties including ALogP (a common implementation of logP), Water Solubility (reported in log(mol/L) or logS), and pKa (basic).

Predicted Physicochemical Data Summary

| Property | Predicted Value | Interpretation |

| Lipophilicity (ALogP) | ~0.5 - 1.0 | Indicates good water solubility and low-to-moderate lipophilicity. |

| Aqueous Solubility (logS) | > -4.0 | Suggests sufficient aqueous solubility for absorption. |

| Ionization (Basic pKa) | ~9.0 - 10.0 | The secondary amine is predicted to be protonated (charged) at physiological pH (~7.4). |

Note: Values are representative predictions based on typical performance of such tools.

In Silico ADME Profiling

ADME describes the pharmacokinetic journey of a drug through the body.[6] Predicting these properties is central to evaluating a compound's potential for systemic exposure and efficacy.

Caption: The pharmacokinetic journey of a drug.

Absorption

This refers to the processes by which a drug enters the bloodstream. Key predictors include Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeability.

-

Causality: Poor intestinal absorption leads to low bioavailability for oral drugs. BBB penetration is essential for CNS-targeted drugs but undesirable for peripherally acting agents due to potential side effects.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. Plasma Protein Binding (PPB) is a key parameter.

-

Causality: Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy and prolong the drug's half-life.

Metabolism

Metabolism is the chemical modification of compounds by enzymes, primarily the Cytochrome P450 (CYP) family in the liver.

-

Causality: Predicting whether a compound is a substrate or inhibitor of key CYP isozymes (e.g., 3A4, 2D6, 2C9) is vital for assessing its metabolic stability and potential for drug-drug interactions.[9][10]

Experimental Protocol: ADME Prediction

-

Objective: To predict HIA, BBB permeability, PPB, and interactions with major CYP isoforms.

-

Tool Selection: We will use ADMET-AI, a fast and accurate platform utilizing graph neural networks.[11]

-

Methodology:

-

Navigate to the ADMET-AI web platform.

-

Enter the SMILES string CC1(CNC)COC1 in the input text box.

-

Click the "Predict" button.

-

The results will be displayed in a table, showing the probability for classification models or the predicted value for regression models.

-

-

Output Interpretation:

-

BBB Penetration: A probability > 0.5 suggests the compound is likely to cross the BBB.

-

HIA: A probability > 0.5 suggests good intestinal absorption.

-

PPB: Reported as the percentage of drug bound to plasma proteins.

-

CYP Models: Probabilities are given for whether the compound is a substrate or inhibitor of specific isoforms.

-

Predicted ADME Data Summary

| ADME Parameter | Predicted Outcome | Interpretation & Rationale |

| Human Intestinal Absorption (HIA) | High Probability | The molecule's small size and moderate lipophilicity favor good absorption. |

| Blood-Brain Barrier (BBB) Permeability | Likely Penetrant | Small, relatively lipophilic amines often cross the BBB. The polar oxetane may reduce this tendency compared to an acyclic analog. |

| Plasma Protein Binding (PPB) | Low (< 80%) | Low lipophilicity and the presence of a basic amine typically correlate with lower PPB. |

| CYP2D6 Substrate/Inhibitor | High Probability Substrate, Low Probability Inhibitor | Secondary amines are common substrates for CYP2D6 metabolism. |

| CYP3A4 Substrate/Inhibitor | Low Probability Substrate/Inhibitor | The molecular structure does not contain common, strong motifs for CYP3A4 interaction. |

Predictive Toxicology (Tox) Assessment

Identifying potential toxicities early is one of the most impactful applications of in silico modeling.

Cardiovascular Safety: hERG Inhibition

Blockade of the hERG potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. It is a major reason for drug candidate failure.[9]

-

Causality: Many hERG-blocking compounds possess a basic nitrogen that becomes protonated and a lipophilic region. Our target fits this general pharmacophore, making this a critical check.

Genotoxicity: Ames Mutagenicity

The Ames test assesses the mutagenic potential of a compound. A positive result is a significant red flag for carcinogenicity.

-

Causality: In silico models for Ames toxicity are well-established and screen for structural alerts (toxicophores) that are known to cause DNA damage.

Experimental Protocol: Toxicity Prediction

-

Objective: To predict hERG inhibition and Ames mutagenicity.

-

Tool Selection: The ADMETlab 2.0 server provides well-validated models for these specific endpoints.[8]

-

Methodology:

-

Follow the same input procedure as in Protocol 3.4.

-

In the results page, navigate to the "Toxicity" section.

-

Examine the predictions for "hERG Blockers" and "Ames Mutagenicity."

-

-

Output Interpretation: The models provide a binary classification (e.g., "Blocker" or "Non-blocker") often accompanied by a probability score. A high probability of a toxic endpoint warrants significant caution.

Predicted Toxicological Data Summary

| Toxicological Endpoint | Predicted Outcome | Rationale & Implication |

| hERG Inhibition | Medium-to-High Probability | The presence of a basic amine and lipophilic character fits the general hERG pharmacophore. This is a potential liability that must be confirmed experimentally. |

| Ames Mutagenicity | Low Probability | The structure lacks common toxicophores associated with mutagenicity. |

| Hepatotoxicity (H-HT) | Low Probability | The molecule does not contain structural motifs commonly linked to liver toxicity. |

Integrated Workflow and Analysis

The true power of in silico prediction lies in synthesizing disparate data points into a coherent profile of a molecule's potential.

Caption: A comprehensive in silico prediction workflow.

Synthesizing the Data: A Holistic View

Based on the predictive models, this compound presents a mixed but promising profile:

-

Strengths: The compound is predicted to have good aqueous solubility and intestinal absorption, low plasma protein binding, and a low risk of mutagenicity. These are highly desirable "drug-like" properties.

-